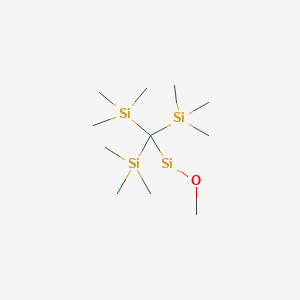
CID 12553114
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 12553114” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its versatility in chemical reactions and its significant role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 12553114 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavities, enhancing its stability and solubility . The reaction conditions typically involve the use of solvents such as water or alcohols and may require specific temperatures and pH levels to optimize the formation of the inclusion complex.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. These reactors are designed to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial in monitoring the production process and verifying the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
CID 12553114 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound
Applications De Recherche Scientifique
CID 12553114 has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: This compound is utilized in the development of new materials and products, including pharmaceuticals, agrochemicals, and specialty chemicals
Mécanisme D'action
The mechanism of action of CID 12553114 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular signaling pathways, affecting cell function and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
CID 12553114 can be compared with other similar compounds based on its structure and reactivity. Some of the similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory properties.
CID 5161 (salicylsalicylic acid): Used in the synthesis of various pharmaceuticals.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug
Uniqueness
What sets this compound apart from these similar compounds is its unique ability to form stable inclusion complexes with cyclodextrins, enhancing its solubility and stability. This property makes it particularly valuable in applications where these characteristics are crucial, such as in drug formulation and delivery.
Propriétés
Formule moléculaire |
C11H30OSi4 |
|---|---|
Poids moléculaire |
290.70 g/mol |
InChI |
InChI=1S/C11H30OSi4/c1-12-13-11(14(2,3)4,15(5,6)7)16(8,9)10/h1-10H3 |
Clé InChI |
VSMJIGTZQIRKKB-UHFFFAOYSA-N |
SMILES canonique |
CO[Si]C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















